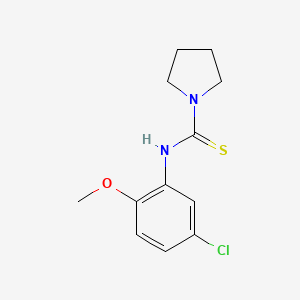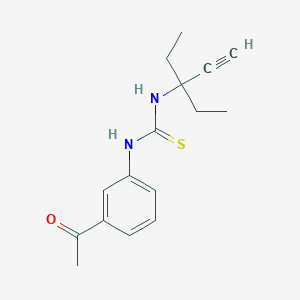![molecular formula C24H17N3O5 B4115938 6,7-dimethyl-1-(3-nitrophenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115938.png)
6,7-dimethyl-1-(3-nitrophenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
描述
The interest in heterocyclic compounds, particularly those containing pyrrole and pyrrolidine derivatives, has grown due to their valuable biological activities and potential in various applications. These compounds, including chromeno[2,3-c]pyrrole derivatives, are synthesized for their chemical properties and potential uses in materials science and pharmacology.
Synthesis Analysis
Synthesis of related heterocyclic compounds often involves multi-component reactions, leading to derivatives of pyrrolidine-2,3-dione. For instance, Nguyen and Dai (2023) describe the preparation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one via a three-component reaction, further reacting with aliphatic amines to synthesize 1,4,5-trisubstituted pyrrolidine-2,3-diones (Nguyen & Dai, 2023). This showcases the complex synthetic routes employed in creating such advanced molecular structures.
Molecular Structure Analysis
The molecular structure of these compounds is determined through various spectroscopic methods, including NMR and mass spectrometry, as well as X-ray crystallography. Fujii et al. (2002) conducted an X-ray analysis of a related compound to understand the effect of substituents on the molecular structure, highlighting the non-planarity and dihedral angles in the chromophore system (Fujii et al., 2002).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their structural features. For example, the presence of nitro groups and pyridinyl substituents can affect the electron distribution within the molecule, influencing its reactivity towards various chemical reactions, including cycloadditions and substitutions.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of these compounds are crucial for their practical applications. These properties are often tailored through structural modifications, such as the introduction of methyl groups or heteroatoms, which can alter the compound's physical characteristics and enhance its utility in specific applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and photophysical properties, are key factors in determining the applications of these compounds. The introduction of specific functional groups, like nitrophenyl or pyridinyl, can modify these properties, providing insights into the compound's behavior in chemical reactions and its potential use in various domains.
For further detailed insights and specific chemical, physical, and structural analyses, the cited sources provide comprehensive information on the synthesis, characterization, and application possibilities of similar compounds.
References:
属性
IUPAC Name |
6,7-dimethyl-1-(3-nitrophenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O5/c1-13-10-17-18(11-14(13)2)32-23-20(22(17)28)21(15-6-5-7-16(12-15)27(30)31)26(24(23)29)19-8-3-4-9-25-19/h3-12,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKNZUJGRVFLOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethyl-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4115858.png)
![2-amino-3-cyano-4',4',6',7,7-pentamethyl-2',5-dioxo-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl benzoate](/img/structure/B4115865.png)
![2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide](/img/structure/B4115868.png)


![ethyl 2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4115876.png)

![N-[4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4115888.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4115894.png)

![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115931.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(4-isopropylphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4115949.png)

![N-(4-sec-butylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4115965.png)